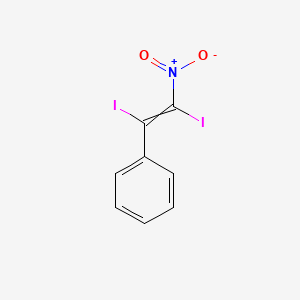
(1,2-Diiodo-2-nitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Diiodo-2-nitroethenyl)benzene is an organic compound with the molecular formula C8H5I2NO2 It consists of a benzene ring substituted with two iodine atoms and a nitroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diiodo-2-nitroethenyl)benzene typically involves the iodination of a nitroethenylbenzene precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or sulfuric acid. The reaction conditions often require controlled temperatures and the use of solvents like acetic acid or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Diiodo-2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used to replace the iodine atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or thio-substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,2-Diiodo-2-nitroethenyl)benzene is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of nitro and iodine groups with biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential use as radiolabeled compounds in diagnostic imaging. The presence of iodine atoms makes it suitable for use in techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of (1,2-Diiodo-2-nitroethenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diiodobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,2-Dinitrobenzene: Contains two nitro groups, leading to different reactivity and applications.
1-Iodo-2-nitrobenzene: Contains only one iodine atom, resulting in different substitution patterns and reactivity.
Uniqueness
(1,2-Diiodo-2-nitroethenyl)benzene is unique due to the presence of both iodine and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
204636-26-0 |
|---|---|
Formule moléculaire |
C8H5I2NO2 |
Poids moléculaire |
400.94 g/mol |
Nom IUPAC |
(1,2-diiodo-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H5I2NO2/c9-7(8(10)11(12)13)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
IYTLKYIDVIKPRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C([N+](=O)[O-])I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
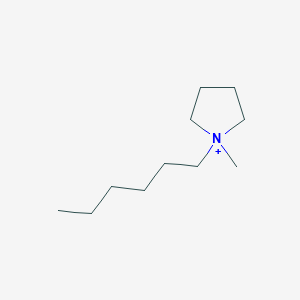
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
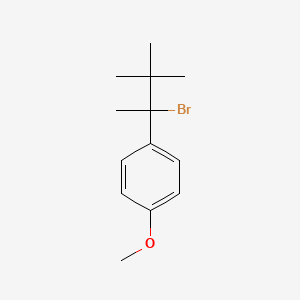
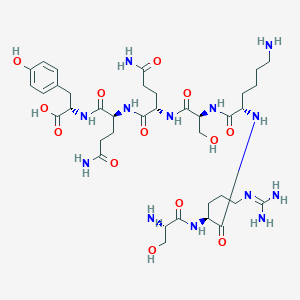
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
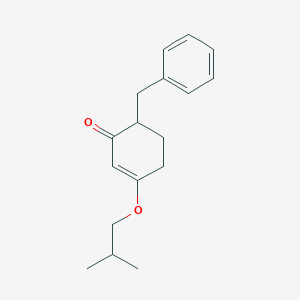
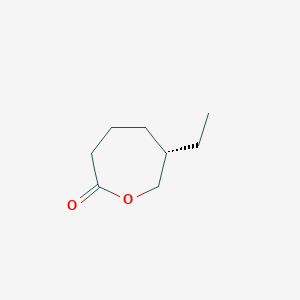
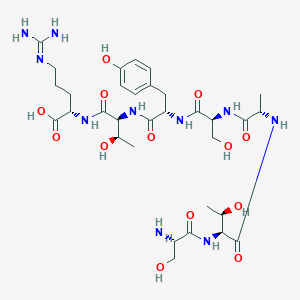
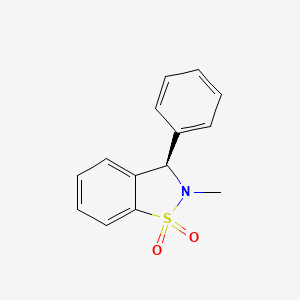
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)

